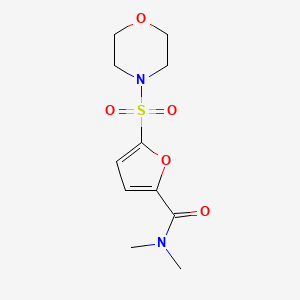

![molecular formula C13H16N4O4S2 B6578735 5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 1170114-86-9](/img/structure/B6578735.png)

5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide, also known as MIP-TZF, is a novel small molecule that has been studied for its potential therapeutic applications. MIP-TZF is a member of the class of molecules known as piperazin-1-yl sulfonamides, which are used in various therapeutic and diagnostic applications. MIP-TZF has been studied for its ability to inhibit the enzyme phosphatidylinositol 3-kinase (PI3K), which is involved in many cellular processes, including cell growth and survival. MIP-TZF has been found to be a potent inhibitor of PI3K, and has been studied for its potential to be used as an anti-cancer agent.

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that the compound interacts with its targets through the sulfonyl and carboxamide groups, which are common functional groups in many bioactive compounds .

Biochemical Pathways

Based on the structural similarity to other compounds, it could potentially influence a variety of biochemical pathways .

Pharmacokinetics

The presence of functional groups such as sulfonyl and carboxamide may influence its solubility and permeability, which in turn could affect its bioavailability .

Result of Action

Based on its structural similarity to other compounds, it could potentially have a variety of effects on cellular function .

Advantages and Limitations for Lab Experiments

The main advantage of using 5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide in laboratory experiments is its high potency as an inhibitor of PI3K and COX-2. 5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide has been found to be a potent inhibitor of these enzymes, and can therefore be used to study the effects of PI3K and COX-2 inhibition in various cell types. However, one limitation of using 5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide in laboratory experiments is that it is not as specific as other PI3K inhibitors, and may therefore have off-target effects on other enzymes or pathways.

Future Directions

1. Further research into the mechanism of action of 5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide, in order to better understand how it inhibits PI3K and COX-2.

2. Investigating the potential of 5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide to be used as an anti-cancer and anti-inflammatory agent in clinical trials.

3. Studying the effects of 5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide on other cellular pathways, in order to assess its potential as a therapeutic agent.

4. Developing more specific inhibitors of PI3K and COX-2, in order to reduce the risk of off-target effects.

5. Investigating the potential of 5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide to be used in combination with other therapeutic agents, in order to enhance its therapeutic efficacy.

6. Evaluating the safety and toxicity of 5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide in animal models.

7. Investigating the potential of 5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide to be used in diagnostic applications, such as imaging.

8. Studying the pharmacokinetics and pharmacodynamics of 5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide, in order to better understand its therapeutic potential.

9. Developing novel analogs of 5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide, in order to improve its potency and specificity.

10. Investigating the potential of 5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide to be used in drug delivery systems, in order to improve its therapeutic efficacy.

Synthesis Methods

5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide can be synthesized through a multi-step process. First, 4-methylpiperazin-1-yl sulfonyl chloride is reacted with 1,3-thiazol-2-yl furan-2-carboxamide in the presence of triethylamine to produce 4-methylpiperazin-1-yl sulfonyl-N-(1,3-thiazol-2-yl)furan-2-carboxamide. This reaction is carried out in a solvent such as dichloromethane at a temperature of 0-10°C. The reaction is then quenched with water and the product is extracted with ethyl acetate. The product is then purified by column chromatography and recrystallized from methanol to give the desired compound.

Scientific Research Applications

5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide has been studied for its ability to inhibit the enzyme phosphatidylinositol 3-kinase (PI3K). PI3K is involved in many cellular processes, including cell growth and survival, and is often dysregulated in cancer cells. 5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide has been found to be a potent inhibitor of PI3K, and has been studied for its potential to be used as an anti-cancer agent. In addition, 5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide has been studied for its potential to be used as an anti-inflammatory agent, as it has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.

properties

IUPAC Name |

5-(4-methylpiperazin-1-yl)sulfonyl-N-(1,3-thiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4S2/c1-16-5-7-17(8-6-16)23(19,20)11-3-2-10(21-11)12(18)15-13-14-4-9-22-13/h2-4,9H,5-8H2,1H3,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGNRBUHRYBICD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=C(O2)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((4-methylpiperazin-1-yl)sulfonyl)-N-(thiazol-2-yl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B6578653.png)

![1-benzyl-3-(2-{[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)urea](/img/structure/B6578660.png)

![N-(2,5-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6578664.png)

![N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B6578673.png)

![2-(3-fluorophenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}propan-1-one](/img/structure/B6578687.png)

![N-[(4-methylphenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide](/img/structure/B6578694.png)

![N-(3-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide](/img/structure/B6578708.png)

![2-({5-[2-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B6578711.png)

![N-[(oxolan-2-yl)methyl]-5-{[4-(trifluoromethoxy)phenyl]sulfamoyl}furan-2-carboxamide](/img/structure/B6578726.png)

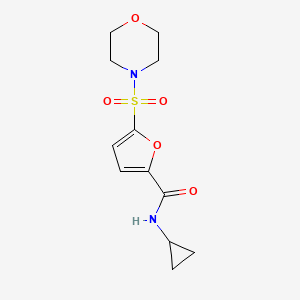

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(4-methylpiperazin-1-yl)sulfonyl]furan-2-carboxamide](/img/structure/B6578733.png)

![N-(4-methyl-1,3-thiazol-2-yl)-5-{[4-(trifluoromethoxy)phenyl]sulfamoyl}furan-2-carboxamide](/img/structure/B6578737.png)

![N-(2H-1,3-benzodioxol-5-yl)-4-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B6578751.png)